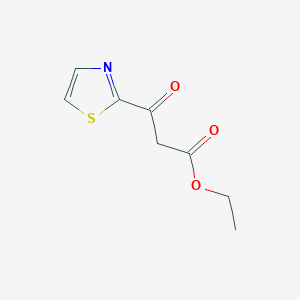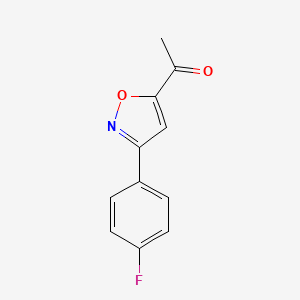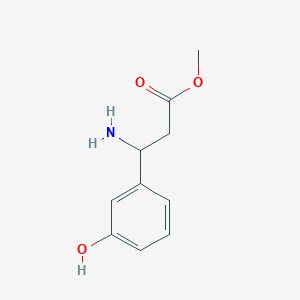![molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1](/img/structure/B1344682.png)
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is an organic compound with the molecular formula C16H13ClN2O2. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chloromethyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a phenol derivative can be reacted with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxyphenyl intermediate .
-
Chloromethylation: : The final step involves the chloromethylation of the oxadiazole ring. This can be achieved by reacting the oxadiazole intermediate with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
-
Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols, alcohols), bases (K2CO3, NaOH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Substituted oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazole: Lacks the chloromethyl group, which affects its reactivity and applications.
5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxyphenyl group, resulting in different chemical properties and uses.
3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxy group, which influences its biological activity and chemical behavior.
Uniqueness
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQJNKCXEAWCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)


![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)




